Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride
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Overview
Description
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is a chemical compound with a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure features a cyclopenta[B]pyridine core, which is a common motif in many bioactive natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride typically involves multi-step processes. One common method includes the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This reaction proceeds through sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Scientific Research Applications
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1H-cyclopenta[B]pyridine-1-carbonyl chloride: Shares a similar core structure but with a carbonyl chloride group instead of a sulfonyl chloride group.
Octahydro-1H-cyclopenta[B]pyridine-6-carboxylic acid:
Uniqueness
Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for developing targeted therapies and novel materials.
Properties
Molecular Formula |
C8H14ClNO2S |
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Molecular Weight |
223.72 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-2-4-7-3-1-5-8(7)10/h7-8H,1-6H2 |
InChI Key |
PVQCIEQTTPSTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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